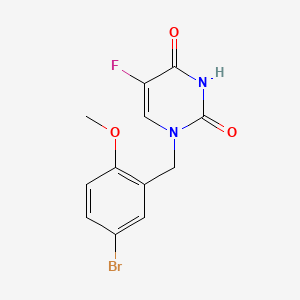
Uracil, 1-(5-bromo-2-methoxybenzyl)-5-fluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uracil, 1-(5-bromo-2-methoxybenzyl)-5-fluoro- is a synthetic compound that belongs to the class of modified nucleobases
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Uracil, 1-(5-bromo-2-methoxybenzyl)-5-fluoro- typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the bromination of 2-methoxybenzyl alcohol to produce 5-bromo-2-methoxybenzyl bromide. This intermediate is then reacted with uracil in the presence of a base to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Uracil, 1-(5-bromo-2-methoxybenzyl)-5-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger molecular structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can produce azido derivatives, while oxidation with hydrogen peroxide can yield hydroxylated products.
科学的研究の応用
Uracil, 1-(5-bromo-2-methoxybenzyl)-5-fluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Uracil, 1-(5-bromo-2-methoxybenzyl)-5-fluoro- involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or interfere with nucleic acid functions by incorporating into DNA or RNA strands, leading to disruptions in replication and transcription processes.
類似化合物との比較
Similar Compounds
5-Bromo-2-methoxybenzyl derivatives: These compounds share structural similarities but differ in their functional groups.
Fluorinated uracil derivatives: Compounds like 5-fluorouracil, which is widely used in cancer treatment.
Uniqueness
Uracil, 1-(5-bromo-2-methoxybenzyl)-5-fluoro- is unique due to the combination of bromine, methoxy, and fluorine substituents, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable tool in research and potential therapeutic applications.
特性
CAS番号 |
67207-97-0 |
|---|---|
分子式 |
C12H10BrFN2O3 |
分子量 |
329.12 g/mol |
IUPAC名 |
1-[(5-bromo-2-methoxyphenyl)methyl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C12H10BrFN2O3/c1-19-10-3-2-8(13)4-7(10)5-16-6-9(14)11(17)15-12(16)18/h2-4,6H,5H2,1H3,(H,15,17,18) |
InChIキー |
MZZSZJKETOIROF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Br)CN2C=C(C(=O)NC2=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



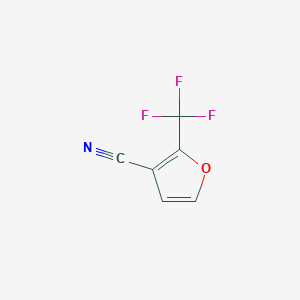
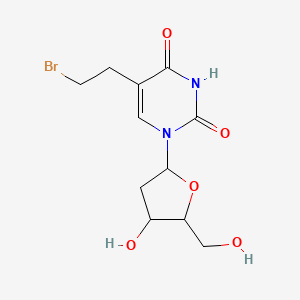
![6-Amino-5-{[(propan-2-yl)oxy]methyl}-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid](/img/structure/B15214502.png)
![2-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1-azabicyclo[2.2.2]octane](/img/structure/B15214509.png)

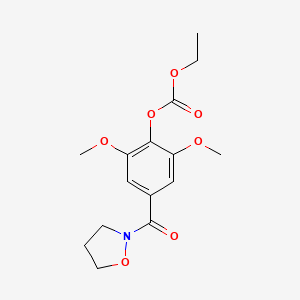
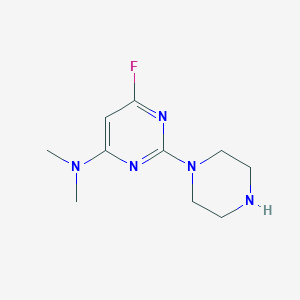

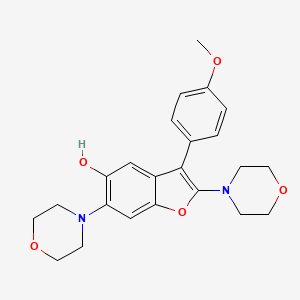
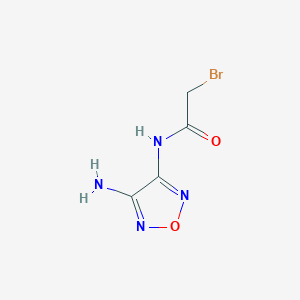
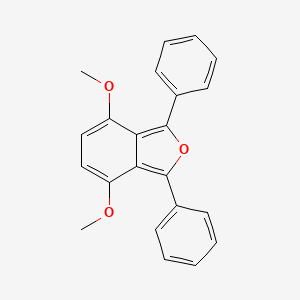
![Ethanol, 2-[[2-[(4-phenoxyphenyl)amino]-4-pyrimidinyl]amino]-](/img/structure/B15214555.png)

